molecular formula C15H24O3S B8651090 octan-2-yl 4-methylbenzenesulfonate

octan-2-yl 4-methylbenzenesulfonate

Cat. No.: B8651090
M. Wt: 284.4 g/mol
InChI Key: XXDKRMQJHKMZPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

octan-2-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C15H24O3S. It is an ester derivative of p-toluenesulfonic acid, where the sulfonic acid group is esterified with 1-methylheptyl alcohol. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-toluenesulfonic acid 1-methylheptyl ester typically involves the esterification of p-toluenesulfonic acid with 1-methylheptyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid itself. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

On an industrial scale, the production of p-toluenesulfonic acid 1-methylheptyl ester follows similar principles but is optimized for large-scale operations. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and recrystallization to obtain the pure ester .

Chemical Reactions Analysis

Types of Reactions

octan-2-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of p-toluenesulfonic acid 1-methylheptyl ester involves its ability to act as a strong acid and a good leaving group. In nucleophilic substitution reactions, the ester group is readily displaced by nucleophiles due to the electron-withdrawing nature of the sulfonate group. This facilitates the formation of new bonds and the synthesis of various organic compounds .

Comparison with Similar Compounds

Similar Compounds

  • p-Toluenesulfonic acid methyl ester
  • p-Toluenesulfonic acid ethyl ester
  • p-Toluenesulfonic acid butyl ester

Uniqueness

octan-2-yl 4-methylbenzenesulfonate is unique due to its longer alkyl chain compared to other similar esters. This longer chain can impart different physical properties such as solubility and boiling point, making it suitable for specific applications where other esters may not be as effective .

Properties

Molecular Formula

C15H24O3S

Molecular Weight

284.4 g/mol

IUPAC Name

octan-2-yl 4-methylbenzenesulfonate

InChI

InChI=1S/C15H24O3S/c1-4-5-6-7-8-14(3)18-19(16,17)15-11-9-13(2)10-12-15/h9-12,14H,4-8H2,1-3H3

InChI Key

XXDKRMQJHKMZPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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